

Application Notes and Protocols: 8-CPT-6-Phe-cAMP

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Compound of Interest

Compound Name: 8-CPT-6-Phe-cAMP

Cat. No.: B15542728

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Introduction

8-(4-Chlorophenylthio)-N6-phenyladenosine-3',5'-cyclic monophosphate, commonly known as **8-CPT-6-Phe-cAMP**, is a potent and site-selective chemical activator of cyclic AMP-dependent protein kinase (PKA). As a highly lipophilic and membrane-permeant analog of cyclic adenosine monophosphate (cAMP), it is a valuable tool for investigating the PKA signaling pathway in various cellular processes. Its resistance to hydrolysis by phosphodiesterases (PDEs) ensures a sustained activation of PKA, making it ideal for a range of in vitro and cell-based assays.^{[1][2]} This document provides detailed protocols for the preparation of **8-CPT-6-Phe-cAMP** stock solutions and its application in experimental settings.

Chemical Properties

A summary of the key chemical properties of **8-CPT-6-Phe-cAMP** is provided in the table below.

Property	Value	Reference
Full Chemical Name	8-(4-Chlorophenylthio)-N6-phenyladenosine-3',5'-cyclic monophosphate, sodium salt	[2]
Abbreviation	8-CPT-6-Phe-cAMP	N/A
CAS Number	72549-36-1	[3]
Molecular Formula	C22H18ClN5O6PS·Na	[3]
Molecular Weight	569.9 g/mol	[3]

Mechanism of Action: PKA Activation

The canonical cAMP signaling pathway is initiated by the activation of G protein-coupled receptors (GPCRs), leading to the production of cAMP by adenylyl cyclase.[4][5] cAMP then acts as a second messenger, primarily by activating PKA.[4][5] PKA is a holoenzyme consisting of two regulatory (R) and two catalytic (C) subunits.[6] In its inactive state, the R subunits bind to and inhibit the C subunits. The binding of two cAMP molecules to each R subunit induces a conformational change, causing the release of the active C subunits.[6] These C subunits can then phosphorylate a multitude of downstream protein substrates on serine and threonine residues, thereby regulating a wide array of cellular functions, including gene transcription, metabolism, and cell differentiation.[6][7]

8-CPT-6-Phe-cAMP mimics the action of endogenous cAMP by binding to the regulatory subunits of PKA, leading to the dissociation and activation of the catalytic subunits.[6] Its modifications, the 4-chlorophenylthio group at position 8 and the phenyl group at position 6, confer high lipophilicity, allowing it to readily cross cell membranes, and provide resistance to degradation by PDEs.[2]

PKA Signaling Pathway Activation by 8-CPT-6-Phe-cAMP

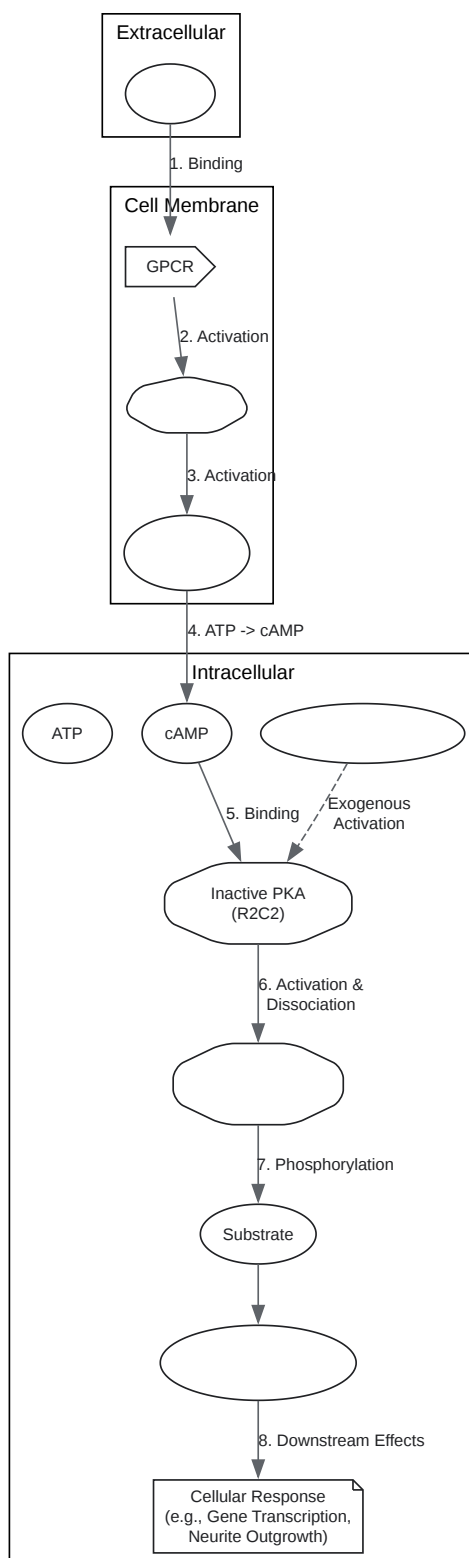
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Fig 1. PKA Signaling Pathway Activation by **8-CPT-6-Phe-cAMP**.

Stock Solution Preparation

The following protocol outlines the steps for preparing a stock solution of **8-CPT-6-Phe-cAMP**.

Materials

- **8-CPT-6-Phe-cAMP**, sodium salt (powder)
- Dimethyl sulfoxide (DMSO), sterile
- Phosphate-buffered saline (PBS), sterile, pH 7.4
- Sterile microcentrifuge tubes or vials
- Vortex mixer
- Ultrasonic bath (optional)

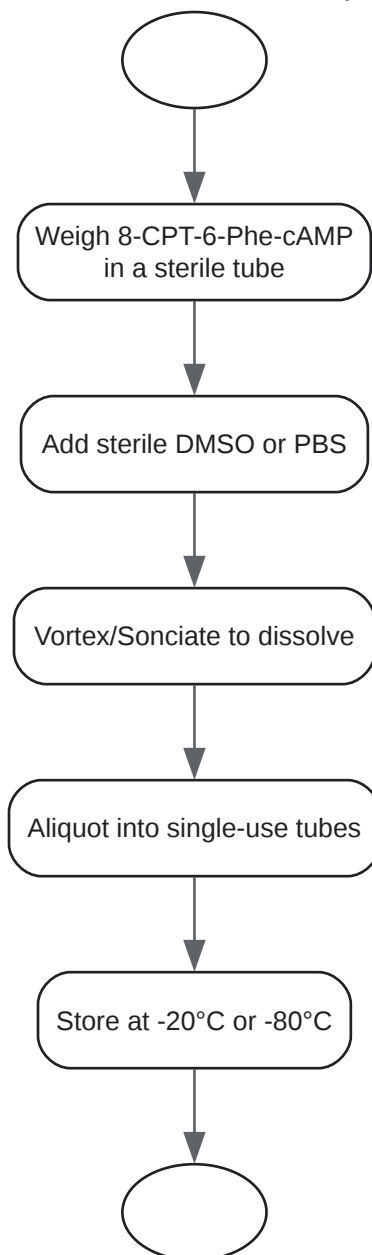
Protocol

- **Weighing the Compound:** Carefully weigh the desired amount of **8-CPT-6-Phe-cAMP** powder in a sterile microcentrifuge tube. Perform this in a chemical fume hood and wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
- **Solvent Selection:** While **8-CPT-6-Phe-cAMP** is described as lipophilic, its sodium salt form has some aqueous solubility. For a high-concentration stock solution, DMSO is recommended. For direct use in some aqueous buffers, sterile PBS can be used, though at a lower concentration.
- **Dissolution:**
 - For a 10 mM stock in DMSO: Add the appropriate volume of sterile DMSO to the weighed powder. For example, to make 1 mL of a 10 mM stock solution from 5.7 mg of **8-CPT-6-Phe-cAMP** (MW: 569.9 g/mol), add 1 mL of DMSO.
 - For a 1 mM stock in PBS: Add the appropriate volume of sterile PBS (pH 7.4) to the weighed powder.

- **Mixing:** Vortex the solution thoroughly until the powder is completely dissolved. If necessary, use a brief sonication in an ultrasonic bath to aid dissolution.
- **Aliquoting and Storage:** Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots protected from light.
 - **DMSO stock solutions:** Store at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 6 months) storage.
 - **PBS stock solutions:** It is recommended to prepare these fresh. If storage is necessary, store at -20°C for a limited time, though stability in aqueous solutions may be reduced compared to DMSO stocks.

Workflow for Stock Solution Preparation

8-CPT-6-Phe-cAMP Stock Solution Preparation Workflow



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Fig 2. Workflow for preparing **8-CPT-6-Phe-cAMP** stock solution.

Experimental Protocols

Application: Induction of Neurite Outgrowth in PC-12 Cells

8-CPT-6-Phe-cAMP, in synergy with other factors, can promote neurite extension in rat pheochromocytoma (PC-12) cells, a common model for neuronal differentiation.[1]

- PC-12 cells
- Complete culture medium (e.g., RPMI-1640 with 10% horse serum and 5% fetal bovine serum)
- Differentiation medium (low-serum medium, e.g., RPMI-1640 with 1% horse serum)
- Nerve Growth Factor (NGF), 50 ng/mL working solution
- **8-CPT-6-Phe-cAMP** stock solution (e.g., 10 mM in DMSO)
- Collagen-coated cell culture plates
- Microscope with imaging capabilities
- Cell Seeding: Seed PC-12 cells on collagen-coated plates at a suitable density to allow for neurite extension without overcrowding.
- Cell Starvation (Optional): Once cells have attached, replace the complete culture medium with differentiation medium and incubate for 24 hours.
- Induction of Differentiation:
 - Prepare the treatment medium by diluting the **8-CPT-6-Phe-cAMP** stock solution and NGF into the differentiation medium to the desired final concentrations. A typical working concentration for cAMP analogs in cell culture can range from 10 to 200 μM . It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
 - For a final concentration of 100 μM **8-CPT-6-Phe-cAMP** from a 10 mM stock, perform a 1:100 dilution (e.g., add 10 μL of stock to 1 mL of medium).
 - Add the treatment medium to the cells. Include appropriate controls (e.g., vehicle control, NGF alone).

- Incubation: Incubate the cells for 48-72 hours, or as required, to allow for neurite outgrowth.
- Analysis:
 - Observe the cells under a microscope and capture images.
 - Quantify neurite outgrowth by measuring the length of neurites and the percentage of cells bearing neurites. A common criterion is to count a process as a neurite if its length is at least twice the diameter of the cell body.

Quantitative Data

While specific EC50 values for **8-CPT-6-Phe-cAMP** are not readily available in the literature, the table below provides data for a closely related and commonly used PKA activator, 8-CPT-cAMP, for comparative purposes.

Parameter	Value	Compound	Notes
EC50 (PKA RI α Activation)	342 nM	Sp-8-CPT-cAMPS	EC50 values represent the concentration for 50% maximal activation.[6]
EC50 (PKA RI β Activation)	96 nM	Sp-8-CPT-cAMPS	Sp-8-CPT-cAMPS is a closely related PKA activator.[6]
Typical Working Concentration	10 - 200 μ M	8-CPT-cAMP analogs	In cell-based assays.

Safety and Handling

- **8-CPT-6-Phe-cAMP** is for research use only.
- Handle the compound in a well-ventilated area, preferably a chemical fume hood.
- Wear appropriate PPE, including gloves, a lab coat, and safety glasses.

- Avoid inhalation of the powder and contact with skin and eyes. In case of contact, wash immediately with plenty of water.
- Consult the Safety Data Sheet (SDS) for more detailed safety information.

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